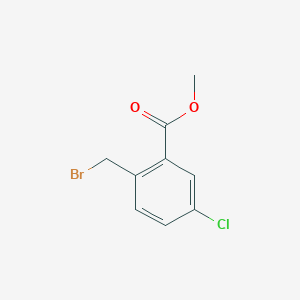
Methyl 2-(bromomethyl)-5-chlorobenzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with bromine or bromine-containing compounds . For instance, 2-bromomethyl-2-butyl hexanoic acid can be synthesized through a series of reactions involving bromine .Molecular Structure Analysis
The molecular structure of a compound like this would likely include a benzene ring (due to the “benzoate” in the name), a methyl group (CH3), a bromomethyl group (CH2Br), and a chloro group (Cl). The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Compounds with bromomethyl groups can participate in various chemical reactions. For example, Methyl (2-bromomethyl)acrylate can be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene .Physical And Chemical Properties Analysis
Methyl 2-(bromomethyl)acrylate, a similar compound, is a liquid at 20°C, has a boiling point of 42°C at 8.3 mmHg, and a flash point of 78°C .Applications De Recherche Scientifique
For instance, Methyl 2-(bromomethyl)acrylate is used in the field of organic chemistry for the synthesis of various organic compounds . Similarly, 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile has been synthesized as a novel compound with potential to be a building block in organic synthesis .
-
- Application: This compound is an alkylating agent used to alkylate phenol and amino groups. It’s commonly used as a reagent in the chemical modification of histidine .
- Method: The exact method of application would depend on the specific reaction or process being carried out. Typically, it would involve mixing the compound with the reactants in a suitable solvent and carrying out the reaction under controlled conditions .
- Outcome: The outcomes can vary widely depending on the specific reaction. For instance, it can be used to make vitamins and pharmaceutical drugs .
-
Methyl 2-(bromomethyl)acrylate
- Application: This compound has been used for the synthesis of α-methylene-γ-butyrolactones from ketones and of corresponding butyrolactams from imines . It may also be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene .
- Method: The method of application would depend on the specific reaction or process. It could involve mixing the compound with the reactants in a suitable solvent and carrying out the reaction under controlled conditions .
- Outcome: The outcomes can vary depending on the specific reaction. For instance, it can be used to prepare fused piperidines from cyclic ketones or produce alkylated carbene complexes .
-
Cereblon E3 ligase modulators
- Application: These are a class of immunomodulatory drugs containing an imide group, which includes thalidomide and its analogues . They adjust immune responses and may also be referred to as 'Cereblon modulators’ .
- Method: The method of application would depend on the specific reaction or process. It could involve mixing the compound with the reactants in a suitable solvent and carrying out the reaction under controlled conditions .
- Outcome: These drugs have been used for various immunologic conditions .
-
2-Bromo-2-(methoxy(phenyl)methyl)malononitrile
- Application: This compound has been synthesized as a novel compound with potential to be a building block in organic synthesis .
- Method: The method of application would depend on the specific reaction or process. It could involve mixing the compound with the reactants in a suitable solvent and carrying out the reaction under controlled conditions .
- Outcome: The outcomes can vary depending on the specific reaction. For instance, it can be used to prepare amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-(bromomethyl)-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGXSSGKABOXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679968 | |
| Record name | Methyl 2-(bromomethyl)-5-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-5-chlorobenzoate | |
CAS RN |
668262-52-0 | |
| Record name | Methyl 2-(bromomethyl)-5-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1424851.png)
![2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424852.png)
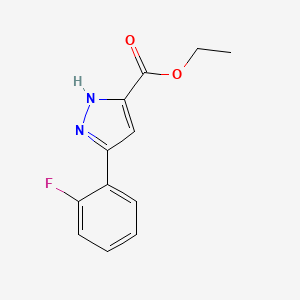
![N-(3-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424856.png)
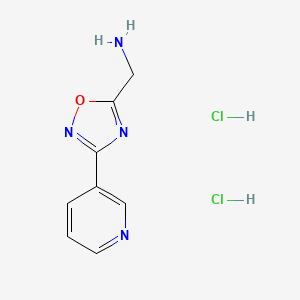
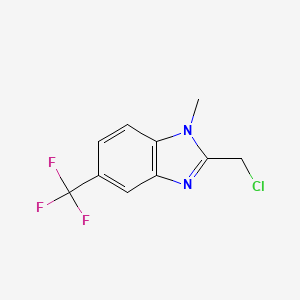
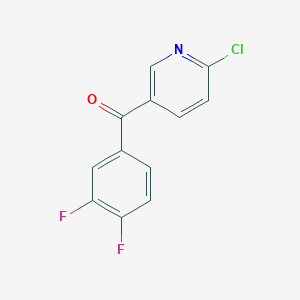
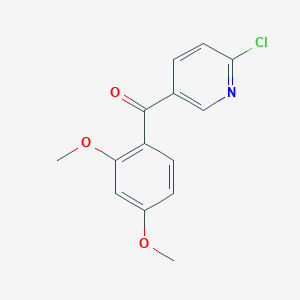
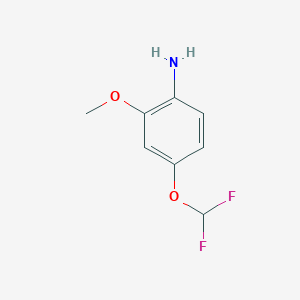
![2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide](/img/structure/B1424867.png)
methyl]hydrazinecarbothioamide](/img/structure/B1424868.png)
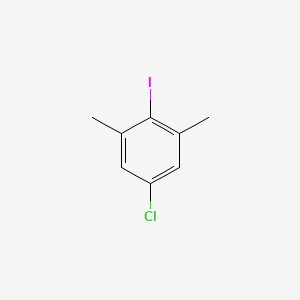
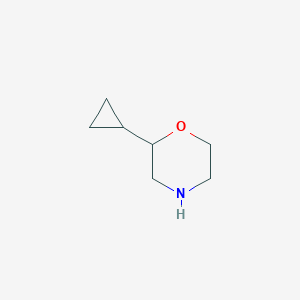
![2-chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B1424874.png)